2-Chloro-N-(pyrimidin-2-yl)propanamide
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Overview
Description
2-Chloro-N-(pyrimidin-2-yl)propanamide is a chemical compound used for proteomics research applications . It has a molecular formula of C7H9Cl2N3O and a molecular weight of 222.07 .
Synthesis Analysis
The synthesis of 2-Chloro-N-(pyrimidin-2-yl)propanamide and similar compounds involves a series of chemical reactions . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-N-(pyrimidin-2-yl)propanamide are complex and can vary based on the reaction conditions . For example, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(pyrimidin-2-yl)propanamide include a molecular weight of 222.07 . More specific properties such as melting point, boiling point, solubility, and others are not available from the current search results.Scientific Research Applications
Synthesis of Novel Compounds
2-Chloropyrimidine, a related compound, has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and fluorescent dyes for protein assays .
Hiyama Cross-Couplings
It has been involved in Palladium-catalyzed Hiyama cross-couplings with trimethoxy(phenyl)silane and vinyltrimethoxysilane, serving as a novel electrophile partner .
Fungicidal Activity
Pyrimidinamine derivatives, which include the chloro-pyrimidinyl moiety, have been designed and synthesized for their fungicidal activities .
Anti-inflammatory Research
Research developments have focused on the syntheses and anti-inflammatory activities of pyrimidine analogs, providing guidelines for developing new compounds with enhanced activities and minimal toxicity .
Anti-fibrotic Activities
Novel 2-(Pyridin-2-yl) derivatives have been synthesized and evaluated for their anti-fibrotic activities, with some compounds showing promising results compared to existing treatments .
Conversion into N-Heterocycles
N-(Pyridin-2-yl)imidates, which can be derived from chloro-pyrimidinyl compounds, have been used for facile conversion into various N-heterocycles like imidazoles and tetrahydropyrimidines .
Each section above provides a unique application of the compound in scientific research, highlighting its versatility and importance in various fields of study.
MilliporeSigma - 2-Chloropyrimidine Springer - Hiyama Cross-Couplings Springer - Fungicidal Activity RSC Publishing - Anti-inflammatory Research MDPI - Anti-fibrotic Activities MDPI - Conversion into N-Heterocycles
Safety and Hazards
Future Directions
The future directions for research on 2-Chloro-N-(pyrimidin-2-yl)propanamide could involve further exploration of its potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds showed promising anti-fibrotic activities , suggesting that 2-Chloro-N-(pyrimidin-2-yl)propanamide and similar compounds could be further developed for potential therapeutic applications.
properties
IUPAC Name |
2-chloro-N-pyrimidin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(8)6(12)11-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVGSPRYNYRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(pyrimidin-2-yl)propanamide |
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